Ácido 3-(4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)propanoico

Descripción general

Descripción

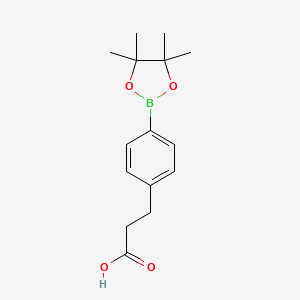

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21BO4 and its molecular weight is 276.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos: Inhibidores de autotaxina

Este compuesto sirve como intermedio en la síntesis de inhibidores de autotaxina . La autotaxina es una enzima implicada en la progresión y metástasis del cáncer, lo que hace que los inhibidores contra ella sean valiosos para la investigación de terapia contra el cáncer.

Ciencia de materiales: Materiales sensibles a ROS

Los investigadores utilizan este compuesto para crear materiales sensibles a las especies reactivas de oxígeno (ROS) y capaces de eliminar el peróxido de hidrógeno (H2O2). Esto se logra interconectando ésteres de ácido fenilborónico pinacol en β-ciclodextrina, lo que tiene aplicaciones potenciales en el desarrollo de sistemas inteligentes de administración de fármacos .

Oncología: Inhibidores de la cinasa FLT3

El compuesto se utiliza para preparar derivados de 5-aril-2-aminopiridina que actúan como inhibidores de la cinasa FLT3 . FLT3 es un objetivo común en la leucemia mieloide aguda (LMA), y los inhibidores pueden ser cruciales para las terapias dirigidas.

Síntesis orgánica: Acoplamiento de Suzuki-Miyaura

En química orgánica, este compuesto se emplea en reacciones de acoplamiento de Suzuki-Miyaura. Esta reacción de acoplamiento cruzado es una herramienta poderosa para formar enlaces carbono-carbono, esenciales para la construcción de moléculas orgánicas complejas .

Química de polímeros: Síntesis de copolímeros

Se utiliza en la síntesis de nuevos copolímeros con benzotiadiazol y unidades de areno ricas en electrones. Estos copolímeros tienen aplicaciones en dispositivos optoelectrónicos debido a sus propiedades ópticas y electroquímicas únicas .

Terapia de captura de neutrones de boro (BNCT)

Los compuestos que contienen boro como este se consideran para BNCT, un método de tratamiento del cáncer que utiliza portadores de boro para administrar dosis letales de radiación selectivamente a las células tumorales .

Reacciones de boración

El compuesto se utiliza para la boración en el enlace C-H bencílico de los alquilbencenos para formar pinacolato de bencilo de boro. Esta reacción es significativa en el campo de la química sintética para la funcionalización de moléculas orgánicas .

Reacciones de hidroboración

También se utiliza en reacciones de hidroboración de alquinos o alquenos alquílicos o arílicos. Estas reacciones son importantes para introducir boro en moléculas orgánicas, que luego se pueden transformar en varios grupos funcionales .

Mecanismo De Acción

Target of Action

Similar compounds are often used in organic synthesis as reagents and catalysts .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms, facilitating the formation of new molecules.

Biochemical Pathways

It’s known that similar compounds are used in the suzuki-miyaura coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.

Pharmacokinetics

Similar compounds are known to be soluble in organic solvents .

Result of Action

In general, the result of its action would be the formation of new organic compounds through borylation or coupling reactions .

Análisis Bioquímico

Biochemical Properties

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes that are involved in the formation and cleavage of boron-containing compounds. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-boron bonds, such as those involved in the Suzuki-Miyaura coupling reaction . Additionally, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can interact with proteins that have boron-binding sites, leading to potential modifications in protein function and activity.

Cellular Effects

The effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins by binding to specific sites, thereby altering downstream signaling events . Furthermore, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cellular functions and as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through its boron-containing moiety. The binding interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can inhibit enzymes that are involved in metabolic pathways by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light or extreme pH . Long-term studies have shown that 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are important for understanding the potential long-term applications of this compound in research and therapeutic contexts.

Dosage Effects in Animal Models

The effects of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid vary with different dosages in animal models. At lower dosages, this compound can exert beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher dosages, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can participate in the formation and cleavage of carbon-boron bonds, which are essential for its biochemical activity . Enzymes such as those involved in the Suzuki-Miyaura coupling reaction can catalyze the formation of these bonds, while other enzymes can facilitate their cleavage . Additionally, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters that recognize its boron-containing moiety . Once inside the cell, 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments . These transport and distribution characteristics are important for understanding the cellular and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the recognition of targeting signals by cellular machinery . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the subcellular localization and activity of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid . Understanding these localization mechanisms is crucial for elucidating the functional roles of this compound within cells.

Propiedades

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674582 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797755-11-4 | |

| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)

![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)